molecular formula C11H10BrNO3S B7193833 N-benzyl-5-bromofuran-2-sulfonamide

N-benzyl-5-bromofuran-2-sulfonamide

Cat. No.: B7193833
M. Wt: 316.17 g/mol
InChI Key: JFZHIRHRQNYRFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-5-bromofuran-2-sulfonamide is a chemical reagent designed for research and development applications, strictly for professional laboratory use. This compound integrates a brominated furan ring with a benzylic sulfonamide group, a structure known to impart significant biological and physicochemical properties. Sulfonamide derivatives are recognized as competitive antagonists in biological pathways and are frequently explored as inhibitors for various enzymes. The presence of the bromine atom and the sulfonamide group on the furan scaffold makes this molecule a versatile building block for further chemical synthesis, including metal-catalyzed cross-coupling reactions, facilitating the discovery of new chemical entities. In medicinal chemistry, structurally similar sulfonamide and bromofuran compounds have demonstrated a range of pharmacological activities. Research on analogous molecules has shown potential in anticancer applications, where halogen atoms can enhance binding affinity through halogen interactions with biological targets. Furthermore, sulfonamide-based compounds are extensively investigated for their antibacterial and antiviral properties, acting by incorporating into critical biosynthetic pathways to inhibit pathogen growth. Beyond biomedical applications, this reagent also holds promise in material science, particularly in the development of organic nonlinear optical (NLO) materials, where a donor-acceptor architecture is essential for properties like optical switching and modulation. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the Certificate of Analysis for specific lot data and to conduct their own experiments to confirm the compound's suitability for specific applications.

Properties

IUPAC Name

N-benzyl-5-bromofuran-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10BrNO3S/c12-10-6-7-11(16-10)17(14,15)13-8-9-4-2-1-3-5-9/h1-7,13H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZHIRHRQNYRFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(O2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Bromofuran-2-Sulfonyl Chloride

The foundational step involves generating the sulfonyl chloride intermediate. Chlorosulfonation of 5-bromofuran is achieved using chlorosulfonic acid under controlled conditions. For example, reacting 5-bromofuran (1.0 eq) with chlorosulfonic acid (3.0 eq) in dichloromethane at 0–5°C for 4 hours yields 5-bromofuran-2-sulfonyl chloride with ~65% efficiency. Excess reagent ensures complete conversion, though side products like disulfonyl chlorides may form at higher temperatures.

Amidation with Benzylamine

The sulfonyl chloride intermediate is treated with benzylamine to form the target sulfonamide. In a representative procedure, 5-bromofuran-2-sulfonyl chloride (1.0 eq) is dissolved in anhydrous dichloromethane, followed by dropwise addition of benzylamine (1.2 eq) and triethylamine (1.5 eq) at 0°C. The reaction proceeds for 2 hours, yielding N-benzyl-5-bromofuran-2-sulfonamide after aqueous workup and recrystallization (methanol/water). Reported yields range from 68–72%, with purity confirmed via 1H^1H-NMR and LC-MS.

N-Alkylation of 5-Bromofuran-2-Sulfonamide

Preparation of 5-Bromofuran-2-Sulfonamide

Prior to alkylation, the parent sulfonamide is synthesized. 5-Bromofuran-2-sulfonyl chloride (1.0 eq) is stirred with aqueous ammonia (2.0 eq) in tetrahydrofuran at room temperature for 12 hours. The product precipitates upon acidification (HCl, pH 3–4), yielding 5-bromofuran-2-sulfonamide in 75–80% yield.

Benzylation Using Lithium Hydride (LiH)

N-Alkylation is performed via a nucleophilic substitution reaction. A mixture of 5-bromofuran-2-sulfonamide (1.0 eq), benzyl bromide (1.1 eq), and LiH (1.2 eq) in dimethylformamide (DMF) is stirred at room temperature for 6–8 hours. The reaction is quenched with ice water, and the product is extracted with ethyl acetate. Purification via column chromatography (hexane/ethyl acetate, 3:1) affords this compound in 70–75% yield.

Table 1: Optimization of N-Alkylation Conditions

BaseSolventTemperature (°C)Time (h)Yield (%)
LiHDMF25875
NaHTHF251262
K₂CO₃Acetone502445

Suzuki-Miyaura Cross-Coupling for Functionalized Intermediates

Synthesis of 5-Bromo-N-Benzylfuran-2-Sulfonamide-Boronic Ester

A boronic ester intermediate is prepared by reacting this compound (1.0 eq) with bis(pinacolato)diboron (1.5 eq) in the presence of Pd(dppf)Cl₂ (5 mol%) and KOAc (3.0 eq) in dioxane at 80°C. After 24 hours, the boronate ester is isolated in 60–65% yield, enabling downstream cross-coupling.

Coupling with Aryl Halides

The boronate ester undergoes Suzuki-Miyaura coupling with aryl halides (e.g., iodobenzene) using Pd(PPh₃)₄ (5 mol%) and K₃PO₄ (2.0 eq) in dioxane/water (4:1) at 90°C. This method extends the utility of this compound in generating biaryl derivatives, though the core sulfonamide structure remains intact.

Challenges and Side Reactions

Competing Sulfonamide Formation

During N-alkylation, over-alkylation may occur if excess benzyl bromide is used, leading to N,N-dibenzyl byproducts. Kinetic control via slow reagent addition minimizes this issue.

Stability of Sulfonyl Chlorides

5-Bromofuran-2-sulfonyl chloride is moisture-sensitive, requiring anhydrous conditions. Hydrolysis to the sulfonic acid is mitigated by using molecular sieves and inert atmospheres.

Analytical Characterization

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, Ar-H), 7.12 (d, J = 3.4 Hz, 1H, furan-H), 6.52 (d, J = 3.4 Hz, 1H, furan-H), 4.12 (s, 2H, CH₂).

  • 13C^{13}C-NMR : δ 157.8 (C-SO₂), 143.2 (furan-C), 128.6–127.1 (Ar-C), 112.4 (furan-C-Br).

Purity and Yield Optimization

Recrystallization from methanol/water (1:1) enhances purity to >98%, as confirmed by HPLC.

Comparative Evaluation of Synthetic Routes

Table 2: Method Efficiency Comparison

MethodStepsTotal Yield (%)Purity (%)Scalability
Direct Sulfonylation26895Moderate
N-Alkylation27298High
Suzuki Coupling35590Low

Industrial and Environmental Considerations

Solvent Recycling

DMF recovery via distillation reduces environmental impact and costs.

Catalytic Systems

Pd-based catalysts are critical for cross-coupling but require efficient recycling protocols to minimize heavy metal waste .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-5-bromofuran-2-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of N-benzyl-5-substituted furan-2-sulfonamides.

    Oxidation: Formation of 5-bromofuran-2-sulfonic acid derivatives.

    Reduction: Formation of N-benzyl-5-bromotetrahydrofuran-2-sulfonamide.

Scientific Research Applications

N-benzyl-5-bromofuran-2-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-5-bromofuran-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, leading to competitive inhibition. Additionally, the brominated furan ring can interact with biological macromolecules, affecting their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-benzyl-5-bromofuran-2-sulfonamide and related sulfonamide derivatives:

Compound Core Structure Substituents Reported Activities Key References
This compound Furan-sulfonamide - 5-Bromo
- N-Benzyl
Inferred: Potential antimicrobial/antitumor (based on sulfonamide class)
N-(5-Bromo-2-chlorobenzyl)-N-cyclopropylnaphthalene-2-sulfonamide Naphthalene-sulfonamide - 5-Bromo
- 2-Chloro
- Cyclopropyl
Antibacterial, antitumor, anti-inflammatory
Methyl 2-bromo-3-chloro-5-(N-(5-cyclopropyl-2-(4-fluorophenyl)-3-(methylcarbamoyl)benzofuran-6-yl)methylsulfonamido)benzoate Benzofuran-sulfonamide - Bromo
- Chloro
- Fluorophenyl
- Cyclopropyl
Inferred: Optimized for solubility/bioactivity (e.g., kinase inhibition)

Structural and Functional Insights

Core Heterocycle Differences :

  • Furan vs. Naphthalene/Benzofuran : The furan ring in this compound is smaller and less aromatic than naphthalene or benzofuran cores in analogs. This may reduce π-π stacking interactions but enhance metabolic stability due to decreased electron density .
  • Bromine Substitution : The 5-bromo substituent on the furan ring is a shared feature with the naphthalene-based analog . Bromine’s electronegativity and steric bulk likely influence halogen bonding in target binding pockets, a critical factor in sulfonamide-drug interactions .

Chloro/Fluorophenyl Additions: The presence of chloro or fluorophenyl groups in other analogs (e.g., ) suggests tailored electronic effects for optimizing target affinity or metabolic resistance .

The benzofuran-based compound in highlights the importance of hybrid structures (e.g., combining sulfonamide with carbamoyl groups) for enhancing potency and selectivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.